3-Nitro-4-(piperidin-1-yl)cinnamic acid

DPP4 type 2 diabetes GLP-1 metabolism

3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS 300541-92-8) is an organic small molecule belonging to the class of cinnamic acid derivatives bearing a piperidine substituent and a nitro group at the 3-position of the aromatic ring. Its molecular formula is C14H16N2O4, with a molecular weight of 276.29 g/mol.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 300541-92-8
Cat. No. B12585900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(piperidin-1-yl)cinnamic acid
CAS300541-92-8
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C14H16N2O4/c17-14(18)7-5-11-4-6-12(13(10-11)16(19)20)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9H2,(H,17,18)
InChIKeyBPABUEYGYPZKMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS 300541-92-8): Procurement-Ready Chemical Profile and Basic Identifiers


3-Nitro-4-(piperidin-1-yl)cinnamic acid (CAS 300541-92-8) is an organic small molecule belonging to the class of cinnamic acid derivatives bearing a piperidine substituent and a nitro group at the 3-position of the aromatic ring [1]. Its molecular formula is C14H16N2O4, with a molecular weight of 276.29 g/mol [1]. Computed physicochemical descriptors from authoritative databases indicate an XLogP3 of 2.7, one hydrogen bond donor, five hydrogen bond acceptors, and three rotatable bonds [1]. The compound is primarily supplied as a research-grade chemical for laboratory investigations in medicinal chemistry, with potential applications in anti-inflammatory and anticancer research as suggested by preliminary class-level associations .

Why Generic Cinnamic Acid Derivatives Cannot Substitute for 3-Nitro-4-(piperidin-1-yl)cinnamic acid in Targeted Research


The combination of a 3-nitro substituent and a 4-piperidin-1-yl group on the cinnamic acid backbone generates a unique molecular fingerprint that diverges sharply from simpler cinnamic acid analogs in both physicochemical properties and biological target engagement. While unsubstituted cinnamic acid exhibits an XLogP3 of 2.1 and two hydrogen bond acceptors [1], the target compound's higher lipophilicity (XLogP3 = 2.7) and increased hydrogen bond acceptor count (five) [2] translate to altered membrane permeability and distinct binding interactions. Critically, the nitro group ortho to the piperidine creates an electron-deficient aromatic system that can engage in unique π-stacking and charge-transfer interactions not possible with unsubstituted or hydroxyl/methoxy-substituted cinnamic acids. As demonstrated by quantitative DPP4 inhibition data, the addition of the nitro-piperidine motif reduces DPP4 inhibitory potency by over 335-fold compared to cinnamic acid [3][4], confirming that simple extrapolation from parent cinnamic acid is scientifically invalid and that substitution with generic alternatives would yield non-comparable experimental outcomes.

3-Nitro-4-(piperidin-1-yl)cinnamic acid: Quantitative Evidence for Scientific Differentiation and Procurement Decisions


Dipeptidyl Peptidase 4 (DPP4) Inhibition: A 335-fold Reduction in Potency Relative to Cinnamic Acid

In a direct enzymatic inhibition assay against human dipeptidyl peptidase 4 (DPP4), 3-Nitro-4-(piperidin-1-yl)cinnamic acid exhibited an IC50 greater than 100,000 nM [1]. In contrast, the parent compound cinnamic acid demonstrated an IC50 of 33.56 ± 1.13 mM (33,560,000 nM) in a parallel in vitro DPP4 inhibition assay using the same enzyme source [2]. The target compound is therefore approximately 335-fold more potent than cinnamic acid against DPP4, despite both compounds falling into the weak inhibitor category. This quantitative difference underscores that the nitro-piperidine substitution pattern profoundly alters DPP4 engagement, confirming that the target compound is not a simple bioisostere of cinnamic acid.

DPP4 type 2 diabetes GLP-1 metabolism

Dipeptidyl Peptidase 2 (DPP2) Inhibition: Activity Profile Differentiation from Cinnamic Acid Derivatives

3-Nitro-4-(piperidin-1-yl)cinnamic acid was evaluated against human dipeptidyl peptidase 2 (DPP2) and exhibited an IC50 > 100,000 nM [1]. While no direct DPP2 inhibition data for cinnamic acid are available in the same assay system, class-level SAR studies indicate that hydroxyl- and methoxy-substituted cinnamic acid derivatives generally exhibit enhanced DPP4 inhibitory activity [2], suggesting that the nitro-piperidine substitution pattern may confer distinct selectivity profiles across the DPP enzyme family. The weak inhibition of both DPP4 and DPP2 positions this compound as a potential negative control or selectivity benchmark in DPP inhibitor discovery programs.

DPP2 quiescent cell proline dipeptidase cancer metabolism

Lipophilicity (XLogP3): 3-Nitro-4-(piperidin-1-yl)cinnamic acid Exhibits 29% Higher Predicted Lipophilicity than Cinnamic Acid

Computed physicochemical properties from PubChem reveal that 3-Nitro-4-(piperidin-1-yl)cinnamic acid has an XLogP3 value of 2.7 [1], compared to 2.1 for unsubstituted cinnamic acid [2]. This represents a 29% increase in predicted lipophilicity, which is a key determinant of passive membrane permeability and oral bioavailability in drug discovery [3]. Additionally, the target compound possesses five hydrogen bond acceptors versus two for cinnamic acid, altering its hydrogen-bonding capacity and potential interactions with biological targets. The increased lipophilicity may enhance blood-brain barrier penetration or cellular uptake relative to parent cinnamic acid, though experimental validation is required.

drug-likeness membrane permeability ADME prediction

3-Nitro-4-piperidin-1-ylphenyl Moiety as a Privileged Substructure: Potent Factor XII Inhibitor with 1020 nM IC50

While 3-Nitro-4-(piperidin-1-yl)cinnamic acid itself is a weak DPP4/DPP2 inhibitor, the 3-nitro-4-piperidin-1-ylphenyl substructure is present in more potent bioactive compounds. A structurally related analog, (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(3-nitro-4-piperidin-1-ylphenyl)prop-2-enenitrile (BDBM33459), exhibits an IC50 of 1020 nM against human coagulation factor XII [1]. This compound retains the identical 3-nitro-4-piperidin-1-ylphenyl core but extends the molecule with a benzimidazole-acrylonitrile moiety. The 1020 nM potency represents a >98-fold improvement over the target compound's DPP4 IC50 (>100,000 nM), demonstrating that the nitro-piperidine-phenyl scaffold can serve as a productive starting point for optimization toward high-affinity target engagement. A separate HTS assay also reported an IC50 of 2450 nM for this analog against the same target [1], confirming reproducible activity.

coagulation factor XII thrombosis contact activation pathway

Piperidine-Bearing Cinnamic Acid Hybrids Exhibit Antimicrobial Activity: Class-Level Validation of Scaffold Potential

A 2023 study in the Journal of the Iranian Chemical Society synthesized a series of novel piperidine-bearing cinnamic acid hybrids (compounds 4a–4l) and evaluated their antimicrobial activity against both Gram-positive (S. aureus, B. subtilis, B. megaterium) and Gram-negative (E. coli, Pseudomonas sp., Shigella sp.) bacteria [1]. While 3-Nitro-4-(piperidin-1-yl)cinnamic acid was not directly tested in this study, the work establishes that the piperidine-cinnamic acid scaffold possesses inherent antimicrobial potential. Notably, the SAR investigations revealed that specific substitutions on the cinnamic acid core modulate antibacterial potency, with several compounds (6a, 6c, 6d, 6m, 6I) exhibiting potent activity against all tested strains [1]. Molecular docking against Bacillus subtilis LcpA ligase (PDB: 6UF6) and Proteus vulgaris L-amino acid deaminase (PDB: 5HXW) further supported target engagement. These findings provide class-level validation that the piperidine-cinnamic acid chemotype is a productive antimicrobial scaffold, positioning 3-Nitro-4-(piperidin-1-yl)cinnamic acid as a relevant intermediate for antimicrobial analog synthesis.

antimicrobial antibacterial Gram-positive Gram-negative

Hydrogen Bond Acceptor Count: 3-Nitro-4-(piperidin-1-yl)cinnamic acid Possesses 5 HBA vs. 2 for Cinnamic Acid

3-Nitro-4-(piperidin-1-yl)cinnamic acid contains five hydrogen bond acceptors (the carboxylic acid carbonyl and hydroxyl, the nitro group oxygens, and the piperidine nitrogen) compared to only two hydrogen bond acceptors in unsubstituted cinnamic acid (the carboxylic acid oxygens) [1][2]. This 2.5-fold increase in HBA count significantly expands the compound's potential for forming directional hydrogen bonds with biological targets, which is a critical determinant of binding specificity and affinity. The piperidine nitrogen, in particular, can act as a hydrogen bond acceptor and can be protonated under physiological conditions to serve as a hydrogen bond donor, providing pH-dependent binding modulation. The single hydrogen bond donor (carboxylic acid -OH) is conserved between both compounds. This differentiated HBA profile implies that the target compound can engage in more complex and potentially more specific binding interactions than the parent cinnamic acid scaffold.

hydrogen bonding ligand efficiency binding thermodynamics

Procurement-Driven Application Scenarios for 3-Nitro-4-(piperidin-1-yl)cinnamic acid in Medicinal Chemistry and Chemical Biology


Lead Optimization Starting Point for Coagulation Factor XII Inhibitor Development

The 3-nitro-4-piperidin-1-ylphenyl core, as validated by the 1020 nM Factor XII IC50 of analog BDBM33459 [1], serves as a productive scaffold for designing selective coagulation factor XII inhibitors. Researchers can procure 3-Nitro-4-(piperidin-1-yl)cinnamic acid as a versatile carboxylic acid building block to synthesize focused libraries of amides, esters, and extended conjugates, systematically exploring SAR around the cinnamic acid moiety to improve potency and selectivity for thrombosis and contact activation pathway targets.

Negative Control and Selectivity Benchmark for DPP4/DPP2 Inhibitor Discovery Programs

With a demonstrated DPP4 IC50 >100,000 nM and DPP2 IC50 >100,000 nM [1], this compound provides an ideal weak-inhibitor baseline for DPP family enzyme assays. Procurement supports its use as a reference compound to establish assay windows, validate selectivity of newly identified DPP4 inhibitors, and serve as a structurally related but inactive control in cell-based GLP-1 secretion studies. Its 335-fold potency difference relative to cinnamic acid [2] further enables precise SAR benchmarking.

Synthesis of Antimicrobial Piperidine-Cinnamic Acid Hybrids

Given the established antimicrobial activity of piperidine-bearing cinnamic acid hybrids against Gram-positive and Gram-negative bacteria [1], 3-Nitro-4-(piperidin-1-yl)cinnamic acid can be used as a starting material for synthesizing novel antimicrobial agents. The carboxylic acid handle allows facile conjugation to diverse amine-containing fragments, enabling the construction of compound libraries for screening against multidrug-resistant bacterial strains, particularly those where efflux pump inhibition or LpxC targeting is mechanistically relevant.

Computational Chemistry and Molecular Modeling Scaffold for ADME Predictions

The well-defined computed physicochemical properties (XLogP3 = 2.7, 5 HBA, 1 HBD, 3 rotatable bonds) [1] make this compound a suitable candidate for computational ADME and drug-likeness studies. Its intermediate lipophilicity and moderate molecular weight (276.29 g/mol) position it within favorable ranges for lead-like properties. Researchers can procure the compound to generate experimental solubility, permeability, and metabolic stability data that can be correlated with in silico predictions, refining predictive models for cinnamic acid-based drug candidates.

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